molecular formula C26H27F3N2O5 B015275 Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)methyl Carboxamide CAS No. 887406-99-7

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)methyl Carboxamide

Cat. No.: B015275
CAS No.: 887406-99-7
M. Wt: 504.5 g/mol
InChI Key: ZGNQAFVUUQTGMU-UHFFFAOYSA-N
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Description

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.

    Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(fluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate: Similar structure with a fluoromethyl group instead of trifluoromethyl.

Properties

IUPAC Name

methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N2O5/c1-14-21(24(32)30-13-16-10-17(34-3)12-18(11-16)35-4)23(22(15(2)31-14)25(33)36-5)19-8-6-7-9-20(19)26(27,28)29/h6-12,23,31H,13H2,1-5H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNQAFVUUQTGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392817
Record name Methyl 5-{[(3,5-dimethoxyphenyl)methyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-99-7
Record name Methyl 5-{[(3,5-dimethoxyphenyl)methyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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